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Compound of Interest

(R)-(+)-1-(4-
Methoxyphenyl)ethylamine

Cat. No.: B152096

Compound Name:

A comprehensive analysis of the spectroscopic data for (R)-(+)-1-(4-
Methoxyphenyl)ethylamine, a significant chiral intermediate in pharmaceutical and organic
synthesis, is presented in this technical guide. The following sections detail the Nuclear
Magnetic Resonance (NMR) and Infrared (IR) spectral data, along with the experimental
protocols utilized for their acquisition. This document is intended for researchers, scientists,
and professionals in the field of drug development seeking a thorough understanding of the
spectroscopic characteristics of this compound.

Spectroscopic Data

The structural elucidation of (R)-(+)-1-(4-Methoxyphenyl)ethylamine is supported by *H NMR,
13C NMR, and IR spectroscopy. The quantitative data obtained from these analyses are
summarized in the tables below for clarity and comparative purposes.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

The 'H NMR spectrum provides information about the chemical environment of the hydrogen
atoms in the molecule.

Table 1: *H NMR Spectroscopic Data for (R)-(+)-1-(4-Methoxyphenyl)ethylamine
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. . Coupling
Chemical Shift o . .
Multiplicity Integration Constant (J) Assignment
(3) ppm
Hz
Ar-H (ortho to
7.23 d 2H 8.5
CH(NH2)CHs3)
Ar-H (meta to
6.84 d 2H 84
CH(NH2)CHs)
4.02 q 1H 6.5 CH-NH:z
3.75 S 3H - OCHs
1.47 S 2H - NH:2
1.33 d 3H 6.5 CHs

Note: Data corresponds to the (S)-enantiomer, which is spectroscopically identical to the (R)-
enantiomer in a non-chiral environment.[1]

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 13C NMR spectrum reveals the different carbon environments within the molecule.

Table 2: 3C NMR Spectroscopic Data for (R)-(+)-1-(4-Methoxyphenyl)ethylamine

Chemical Shift (8) ppm Assighment

158.4 Ar-C (para to CH(NHz2)CHs, attached to OCHs)
140.0 Ar-C (ipso to CH(NHz2)CHs)

126.7 Ar-C (ortho to CH(NH2)CHs)

113.7 Ar-C (meta to CH(NH2)CHs3)

55.1 OCHs

50.6 CH-NH:z

25.8 CHs
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Note: Data corresponds to the (S)-enantiomer, which is spectroscopically identical to the (R)-
enantiomer.[1]

Infrared (IR) Spectroscopy

The IR spectrum identifies the functional groups present in the molecule based on their
vibrational frequencies.

Table 3: IR Spectroscopic Data for (R)-(+)-1-(4-Methoxyphenyl)ethylamine

Wavenumber (cm~?) Intensity Assignment

3369, 3294 - N-H stretch (primary amine)
2959, 2835 - C-H stretch (aliphatic)
1610, 1585, 1512 - C=C stretch (aromatic ring)
1463 - C-H bend (aliphatic)

1246 - C-O stretch (aryl ether)
1177 - C-N stretch

C-H bend (para-disubstituted

aromatic)

831

Note: Data corresponds to the (S)-enantiomer, which is spectroscopically identical to the (R)-
enantiomer.[1]

Experimental Protocols

The following sections describe the general methodologies for acquiring the NMR and IR
spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

o Approximately 10-20 mg of (R)-(+)-1-(4-Methoxyphenyl)ethylamine was dissolved in about
0.7 mL of deuterated chloroform (CDCIs).
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e The solution was transferred to a 5 mm NMR tube.
Instrumentation and Data Acquisition:

e Instrument: A 400 MHz NMR spectrometer.

e Solvent: Chloroform-d (CDCl3).

» Reference: Tetramethylsilane (TMS) at 0.00 ppm.

e 1H NMR: Standard proton NMR parameters were used.

e 13C NMR: Proton-decoupled 3C NMR spectra were acquired.

Infrared (IR) Spectroscopy

Sample Preparation (Neat):

o Asmall drop of neat liquid (R)-(+)-1-(4-Methoxyphenyl)ethylamine was placed between
two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

Instrumentation and Data Acquisition:
e Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
e Technique: Transmission.

o Data Collection: The spectrum was recorded over the range of 4000-400 cm~1. A
background spectrum of the empty plates was recorded and subtracted from the sample
spectrum.

Workflow Visualization

The logical flow of spectroscopic analysis, from sample preparation to data interpretation, is
illustrated in the following diagram.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [spectroscopic data for (R)-(+)-1-(4-
Methoxyphenyl)ethylamine NMR IR]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b152096#spectroscopic-data-for-r-1-4-methoxyphenyl-
ethylamine-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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